molecular formula C7H12ClF2N B2576513 Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride CAS No. 2137762-21-9

Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride

Cat. No. B2576513
CAS RN: 2137762-21-9
M. Wt: 183.63
InChI Key: XGFLSKFCOYEEAH-IBTYICNHSA-N
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Description

Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amine that is used in the development of new drugs and as a research tool in biochemical and physiological studies. In

Scientific Research Applications

Synthesis and Chemical Characterization Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride is utilized in the synthesis of complex organic structures. For instance, Gajda and Zwierzak (1986) detailed its use in the creation of allylamines and pyrrolidines, highlighting its role as a precursor for δ-chloroallylamine hydrochlorides and N-phosphorylated allylamines (Gajda & Zwierzak, 1986). Abboud et al. (1993) focused on its crystal structure at a specific temperature, providing insights into its molecular and stereochemical properties (Abboud et al., 1993).

Pharmacological and Biological Activity This compound is noted for its significance in pharmaceutical applications due to its structural complexity and potential biological activities. Wójcicka and Redzicka (2021) emphasize the broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, highlighting their use in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Advanced Chemical Reactions and Molecular Investigations Advanced chemical reactions involving this compound demonstrate its versatility in organic synthesis. For example, Ilter et al. (2007) documented the synthesis and structural investigations of spirocyclic phosphazene derivatives, revealing the compound's utility in forming complex molecular structures (Ilter et al., 2007).

properties

IUPAC Name

(3aR,6aS)-4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-5-3-10-4-6(5)7;/h5-6,10H,1-4H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFLSKFCOYEEAH-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]2[C@H]1CNC2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride

CAS RN

2137762-21-9
Record name rac-(3aR,6aS)-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride
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